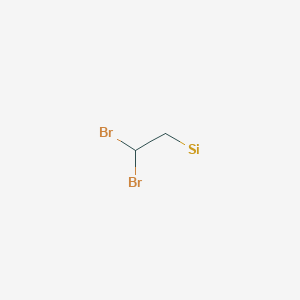
Basf I-155
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Basf I-155, also known as Magnafloc 155, is a flocculant primarily used in mining applications. It is marketed for industrial purposes, specifically within the oil, gas, and mining sectors. This compound is available in liquid form and is known for its effectiveness in enhancing the settling rates, improving clarities, and reducing underflow volumes in thickeners and clarifiers .
Preparation Methods
Industrial Production Methods: Industrial production of Basf I-155 involves large-scale polymerization processes. These processes are designed to produce the compound in liquid form, which is then packaged in various sizes, including 25kg PE-Bags and 700KG Flexible IBCs .
Chemical Reactions Analysis
Types of Reactions: Basf I-155 primarily undergoes flocculation reactions. Flocculation is a process where colloids come out of suspension in the form of flake-like masses or flocs. This compound does not typically undergo oxidation, reduction, or substitution reactions as it is designed to interact with suspended particles in aqueous solutions.
Common Reagents and Conditions: The primary reagent for this compound is water, as it is used in aqueous solutions to facilitate flocculation. The conditions for its use typically involve varying pH levels and the presence of suspended solids that need to be aggregated.
Major Products Formed: The major products formed from the reactions involving this compound are flocs, which are aggregates of suspended particles. These flocs can then be removed from the solution through sedimentation or filtration processes.
Scientific Research Applications
Basf I-155 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of flocculation and the interactions between polymers and suspended particles. In biology and medicine, it can be used to purify water and other solutions, making it useful in laboratory settings. Industrially, it is extensively used in mining operations to enhance the efficiency of mineral and metal recovery processes .
Mechanism of Action
The mechanism of action of Basf I-155 involves the aggregation of suspended particles in aqueous solutions. The compound works by neutralizing the charges on the particles, allowing them to come together and form larger aggregates or flocs. These flocs can then be easily removed from the solution, resulting in clearer water or other liquids.
Comparison with Similar Compounds
Similar Compounds:
- Magnafloc 10
- Magnafloc 1011
- Magnafloc 156
- Magnafloc 336
Comparison: Compared to other similar compounds, Basf I-155 is unique in its high efficiency and effectiveness in flocculation processes. It is specifically designed for use in mining applications, making it more suitable for industrial purposes within the oil, gas, and mining sectors. Its liquid form also makes it easier to handle and apply in various processes .
Properties
CAS No. |
20757-80-6 |
|---|---|
Molecular Formula |
C11H10Cl6 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undec-9-ene |
InChI |
InChI=1S/C11H10Cl6/c12-7-8(13)10(15)6-4-2-1-3-5(6)9(7,14)11(10,16)17/h5-6H,1-4H2 |
InChI Key |
KDWONYYBMDSNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

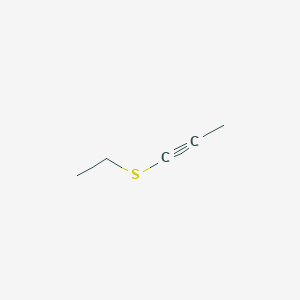
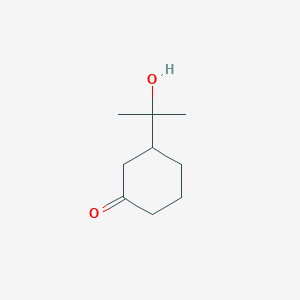
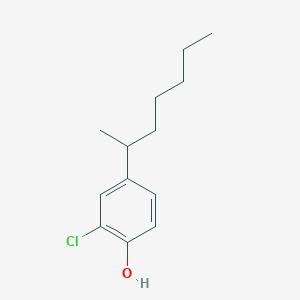
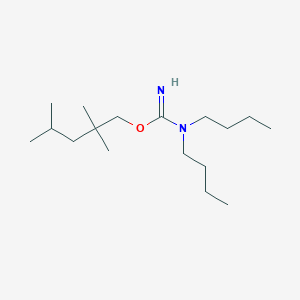
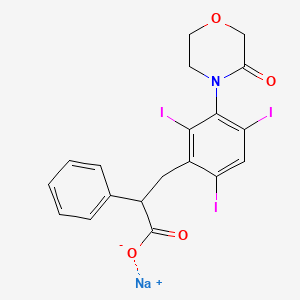
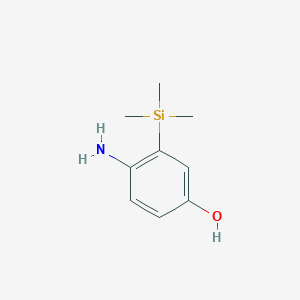
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
